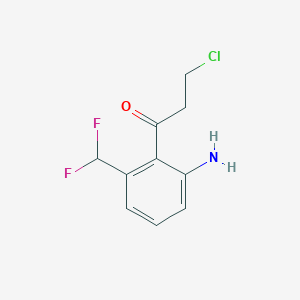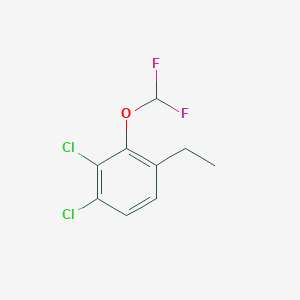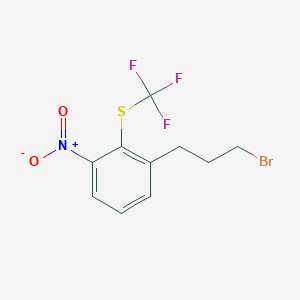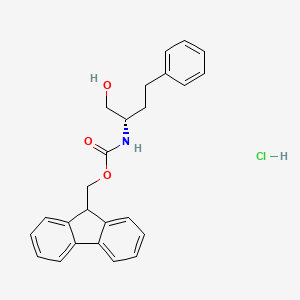
Fmoc-(s)-2-amino-4-phenylbutan-1-ol hcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-(s)-2-amino-4-phenylbutan-1-ol hydrochloride is a compound commonly used in organic synthesis, particularly in the field of peptide chemistry. The Fmoc group, or fluorenylmethyloxycarbonyl, is a protecting group for amines that is base-labile, meaning it can be removed under basic conditions. This compound is often utilized in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-(s)-2-amino-4-phenylbutan-1-ol hydrochloride typically involves the protection of the amino group with the Fmoc group. This can be achieved by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate . The reaction conditions usually involve an organic solvent like dioxane and an aqueous phase to facilitate the reaction.
Industrial Production Methods
Industrial production of Fmoc-protected compounds often employs solid-phase peptide synthesis (SPPS). This method involves anchoring the starting material to a solid resin and sequentially adding protected amino acids. The Fmoc group is removed using a solution of piperidine in N,N-dimethylformamide (DMF), which allows for the addition of the next amino acid .
Analyse Chemischer Reaktionen
Types of Reactions
Fmoc-(s)-2-amino-4-phenylbutan-1-ol hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde under appropriate conditions.
Reduction: The compound can be reduced to remove the Fmoc group or to modify other functional groups.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: The Fmoc group is typically removed using piperidine in DMF.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Fmoc-(s)-2-amino-4-phenylbutan-1-ol hydrochloride is used in the synthesis of peptides and other complex molecules. Its stability and ease of removal make it a valuable tool in SPPS .
Biology
In biological research, this compound is used to create peptide-based hydrogels, which have applications in tissue engineering and drug delivery .
Medicine
In medicine, Fmoc-protected compounds are used in the development of peptide-based drugs and diagnostic tools .
Industry
Industrially, Fmoc-(s)-2-amino-4-phenylbutan-1-ol hydrochloride is used in the large-scale synthesis of peptides and other bioactive molecules .
Wirkmechanismus
The mechanism of action of Fmoc-(s)-2-amino-4-phenylbutan-1-ol hydrochloride involves the protection of the amino group by the Fmoc group. This protection prevents unwanted reactions during synthesis. The Fmoc group is removed by nucleophilic attack from a base, typically piperidine, which cleaves the Fmoc group and releases the free amine .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Boc-(s)-2-amino-4-phenylbutan-1-ol: Uses a tert-butyloxycarbonyl (Boc) protecting group instead of Fmoc.
Cbz-(s)-2-amino-4-phenylbutan-1-ol: Uses a benzyloxycarbonyl (Cbz) protecting group.
Uniqueness
Fmoc-(s)-2-amino-4-phenylbutan-1-ol hydrochloride is unique due to its base-labile Fmoc group, which allows for mild deprotection conditions. This makes it particularly useful in SPPS, where the stability of the protecting group is crucial .
Eigenschaften
Molekularformel |
C25H26ClNO3 |
|---|---|
Molekulargewicht |
423.9 g/mol |
IUPAC-Name |
9H-fluoren-9-ylmethyl N-[(2S)-1-hydroxy-4-phenylbutan-2-yl]carbamate;hydrochloride |
InChI |
InChI=1S/C25H25NO3.ClH/c27-16-19(15-14-18-8-2-1-3-9-18)26-25(28)29-17-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24;/h1-13,19,24,27H,14-17H2,(H,26,28);1H/t19-;/m0./s1 |
InChI-Schlüssel |
HSUAXCVAVFFALD-FYZYNONXSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)CC[C@@H](CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.Cl |
Kanonische SMILES |
C1=CC=C(C=C1)CCC(CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


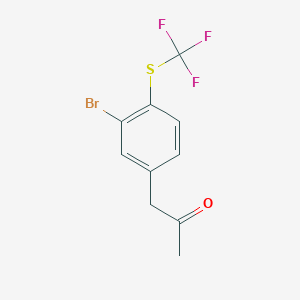
![1-[(2S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butan-1-amine;hydrochloride](/img/structure/B14051503.png)


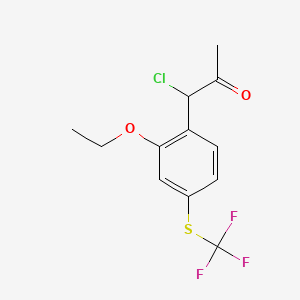
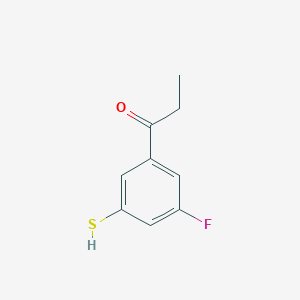
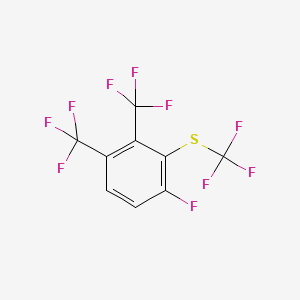
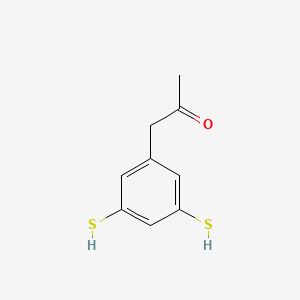
![(4R,6S)-4-(2-Chlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-6-carboxylic acid](/img/structure/B14051544.png)

